molecular formula C11H5F5N2O2 B5489436 2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide

2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide

Cat. No.: B5489436
M. Wt: 292.16 g/mol
InChI Key: XYGFHZBZKSRWHF-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an isoxazole ring attached to the amide group. The molecular formula of this compound is C10H4F5N2O, and it has a molecular weight of 264.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various nucleophiles.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-pentafluoro-N-(5-methyl-3-isoxazolyl)benzamide is unique due to the combination of multiple fluorine atoms and the isoxazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its potential bioactivity in medicinal chemistry.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F5N2O2/c1-3-2-4(18-20-3)17-11(19)5-6(12)8(14)10(16)9(15)7(5)13/h2H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGFHZBZKSRWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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